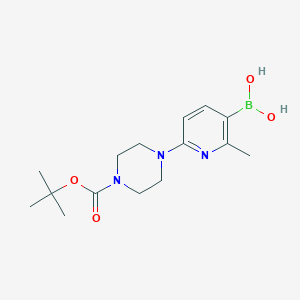
6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid” is a chemical compound that is related to “2-(4-Boc-piperazino)pyridine-5-boronic acid pinacol ester” and "4-(4-BOC-Piperazino)phenylboronic acid" . The BOC in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as “2-(4-Boc-piperazino)-2-phenylacetic acid” and “2-(4-Boc-1-piperazinyl)acetic acid” have been synthesized . These methods often involve reactions with protected 1,2-diamines and various reagents .Applications De Recherche Scientifique
Synthesis and Derivatization Applications
- Piperazine Derivatives Synthesis : The compound is used in the synthesis of piperazinones and benzopiperazinones from 1,2-diamines and organoboronic acids, offering a direct, one-step method to obtain these compounds (Petasis & Patel, 2000).
- Biological Activity Potential : Piperazine derivatives of boronic acids, including 6-(4-BOC-Piperazino)-2-methylpyridine-3-boronic acid, have been found to exhibit novel biological activities, making them promising candidates as biologically active compounds due to their unique structural features (Adamczyk-Woźniak et al., 2015).
Medicinal Chemistry and Drug Synthesis
- Antimicrobial Activity : Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized, and some showed potential antimicrobial activity against various bacterial and fungal strains (Babu et al., 2015).
- Quinazolinone Derivatives : this compound is involved in the preparation of 2-(piperazin-1-yl)-3H-quinazolin-4-ones, which have pharmaceutical utility, showcasing its role in the synthesis of complex molecular structures (Kornylov et al., 2017).
- Suzuki–Miyaura Cross-Couplings : The compound is used in the synthesis of Boc-protected (piperazin-1-ylmethyl)biaryls, showcasing its utility in producing biaryl libraries with diverse functionalities (Spencer et al., 2011).
Chemical Transformations and Derivatives
- Amination of Amino Acids : It's used in the electrophilic amination of amino acids with N-Boc-oxaziridines, indicating its role in the preparation of complex molecules like piperazic acid derivatives (Hannachi et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
[2-methyl-6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24BN3O4/c1-11-12(16(21)22)5-6-13(17-11)18-7-9-19(10-8-18)14(20)23-15(2,3)4/h5-6,21-22H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASSXLDWZZBIDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-[4-(4-Methoxyphenyl)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2636318.png)
![3-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2636320.png)
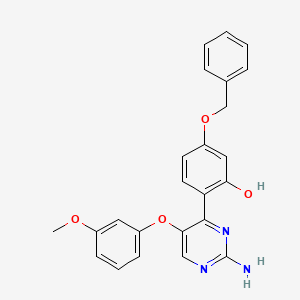
![1-(2-Ethoxyphenyl)-3-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)urea](/img/structure/B2636322.png)
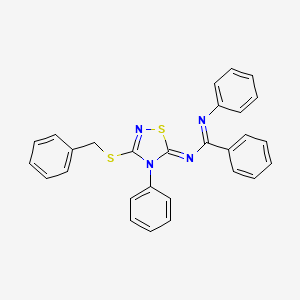
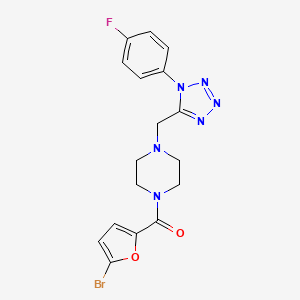
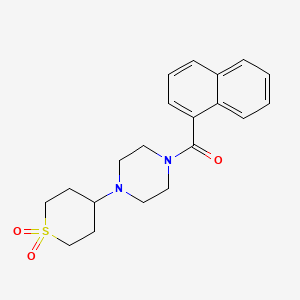

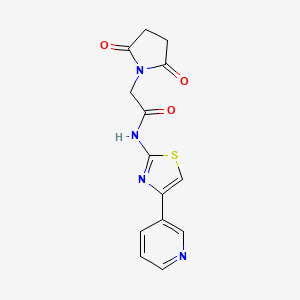
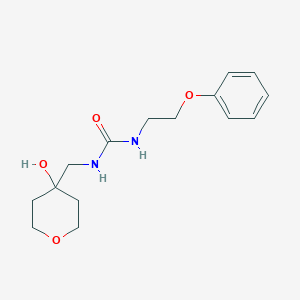
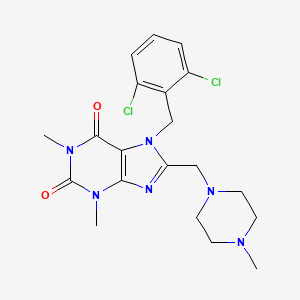
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2636336.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B2636339.png)
